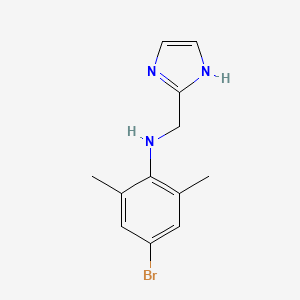
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline
Overview
Description
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline (4-Bromo-N-imidazolylmethyl-2,6-dimethylaniline) is an organobromine compound that is used in various scientific research applications. It is a synthetic compound that has been synthesized in the laboratory by a variety of methods, including the use of bromination reactions and condensation reactions. The compound has been studied for its potential applications in drug development, as well as its biochemical and physiological effects.
Scientific Research Applications
Antihypertensive Drug Development
The indazole moiety, which is structurally similar to the core of our compound of interest, is known for its application in antihypertensive drug development . Researchers have been exploring indazole derivatives for their potential to act as selective inhibitors, which can be beneficial in treating high blood pressure. The presence of the imidazole ring in 4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline suggests it could serve as a precursor or a scaffold in synthesizing new antihypertensive agents.
Anticancer Agents
Indazole-containing heterocyclic compounds have been identified as effective anticancer agents . The bromo and imidazole groups present in the compound can be modified to enhance their interaction with cancer cell targets, potentially leading to the development of novel anticancer drugs with improved efficacy and reduced side effects.
Antidepressant and Anti-inflammatory Applications
The structural motif of indazole is also associated with antidepressant and anti-inflammatory properties . This makes 4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline a valuable compound for the synthesis of molecules that could be tested for these activities, contributing to the treatment of depression and various inflammatory disorders.
Antibacterial Research
Indazole derivatives are known to possess antibacterial properties . The compound could be used to synthesize new molecules that target specific bacterial strains, aiding in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Synthetic Methodology Research
The compound can be used in synthetic methodology research to develop new synthetic routes or improve existing ones for indazole derivatives . This includes exploring catalyst-free conditions, optimizing yields, and minimizing byproducts, which are crucial for the efficient production of pharmaceuticals.
Molecular Modelling Studies
Due to its complex structure, 4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline can be used in molecular modelling studies to understand the interaction between drugs and their targets . This can provide insights into the binding affinities and activities of drug molecules, facilitating the design of more effective therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities , suggesting that the targets could be related to these biological processes.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in antimicrobial and anticancer effects
Result of Action
Similar compounds have been shown to have antimicrobial and anticancer effects , suggesting that this compound may have similar effects.
properties
IUPAC Name |
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8-5-10(13)6-9(2)12(8)16-7-11-14-3-4-15-11/h3-6,16H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMBENGZRGGXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NCC2=NC=CN2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






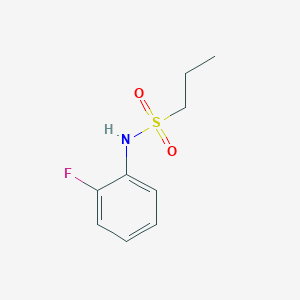
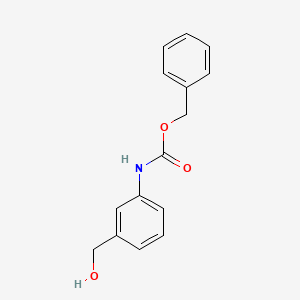

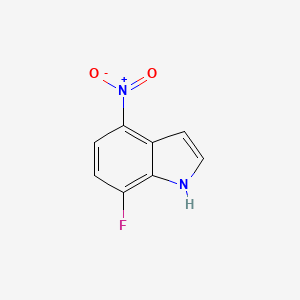


![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)
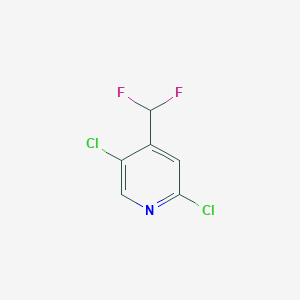
![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)

![7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1444888.png)